

A Comparative Guide to Validating Disperse Yellow 54 Concentration via Spectroscopy

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Compound of Interest

Compound Name: *Disperse yellow 54*

Cat. No.: *B3429582*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for validating the concentration of **Disperse Yellow 54**, a quinoline-based disperse dye, against other common alternatives. The presented experimental data and protocols are intended to assist researchers in selecting and implementing the most suitable analytical approach for their specific applications, such as in textile dyeing, ink formulation, and as a component in drug delivery systems.

Spectroscopic Profile of Disperse Yellow 54 and Alternatives

UV-Visible (UV-Vis) spectroscopy is a robust and accessible method for quantifying the concentration of dyes in solution. The accuracy of this method relies on the unique absorbance characteristics of the chromophore in a given solvent. This section compares the key spectroscopic properties of **Disperse Yellow 54** with two common alternatives, Disperse Yellow 64 and Disperse Yellow 211. Dimethylformamide (DMF) is a suitable solvent for the analysis of these disperse dyes.

Dye	Chemical Class	CAS Number	Molecular Formula	Molecular Weight (g/mol)	λmax (nm) in DMF
Disperse Yellow 54	Quinoline	12223-85-7	$C_{18}H_{11}NO_3$	289.28	~420[1][2]
Disperse Yellow 64	Quinoline	10319-14-9	$C_{18}H_{10}BrNO_3$	368.18	420[3]
Disperse Yellow 211	Azo	86836-02-4	$C_{15}H_{12}ClN_5O_4$	361.74	Not specified

Note: The maximum absorption wavelength (λmax) for **Disperse Yellow 54** is consistently reported to be around 420 nm.[1][2][3]

Experimental Protocol: Quantitative Analysis of Disperse Yellow 54 using UV-Vis Spectroscopy

This protocol outlines the step-by-step procedure for creating a calibration curve and determining the concentration of an unknown sample of **Disperse Yellow 54**.

Materials and Equipment:

- **Disperse Yellow 54** (analytical standard)
- Dimethylformamide (DMF), spectroscopic grade
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Analytical balance
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

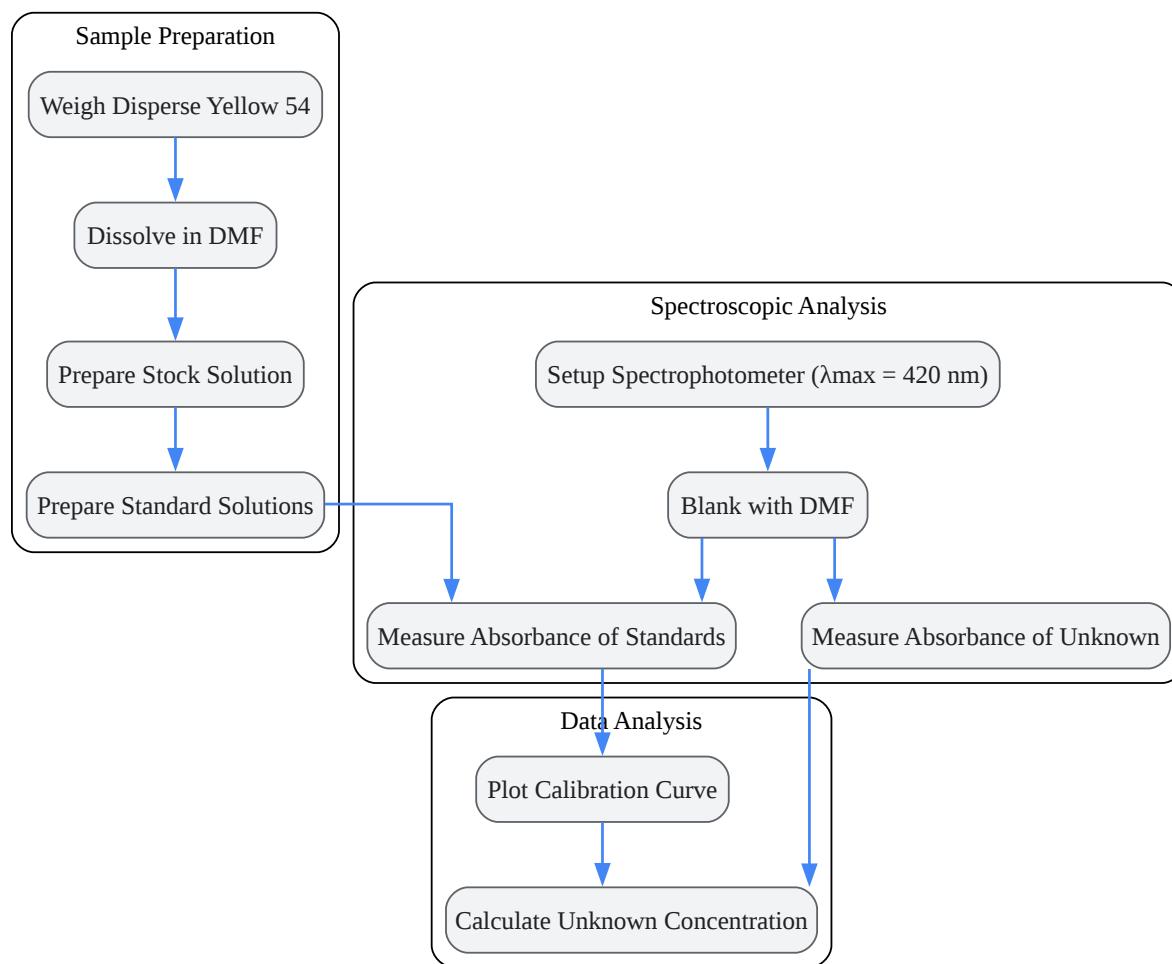
Procedure:

- Preparation of Stock Solution (100 µg/mL):
 - Accurately weigh 10 mg of **Disperse Yellow 54** standard.
 - Dissolve the weighed dye in a 100 mL volumetric flask with DMF.
 - Ensure the dye is completely dissolved by sonicating or vortexing if necessary.
 - Fill the flask to the calibration mark with DMF and mix thoroughly.
- Preparation of Standard Solutions:
 - Prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 10 µg/mL by diluting the stock solution with DMF. For example:
 - To prepare a 5 µg/mL standard in a 10 mL volumetric flask, pipette 0.5 mL of the 100 µg/mL stock solution and dilute to the mark with DMF.
- Spectrophotometer Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorbance of **Disperse Yellow 54** (~420 nm).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Use DMF as the blank to zero the absorbance.
- Measurement of Standards:
 - Rinse a quartz cuvette with DMF and then with the first standard solution.
 - Fill the cuvette with the standard solution and measure its absorbance at 420 nm.
 - Repeat this process for all standard solutions, from the lowest to the highest concentration.

- Creation of Calibration Curve:
 - Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be close to 1 for a good linear fit.
- Measurement of Unknown Sample:
 - Prepare the unknown sample by dissolving it in DMF. Ensure the concentration is within the range of the calibration curve. Dilute if necessary.
 - Measure the absorbance of the unknown sample at 420 nm.
- Concentration Determination:
 - Use the equation of the calibration curve to calculate the concentration of the unknown sample.

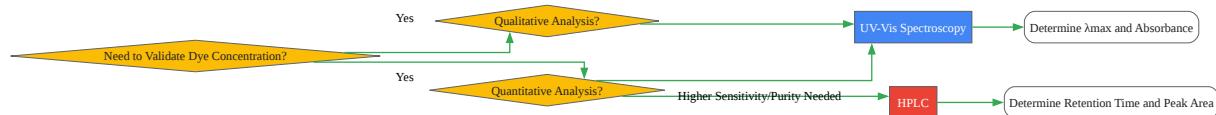
Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate analytical method.



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Fig. 1: Experimental Workflow for Spectroscopic Analysis



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